molecular formula C20H11FN2O3S B3012531 N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide CAS No. 865248-93-7

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide

Cat. No. B3012531
CAS RN: 865248-93-7
M. Wt: 378.38
InChI Key: FTZFFLQKCGWBBP-XDOYNYLZSA-N
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Description

Synthesis Analysis

The synthesis of various novel compounds with potential antimicrobial properties has been a focus of recent research. For instance, novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were synthesized through the condensation of different acid chlorides with 6-fluoro-3-piperidin-4yl-benzo[d]isoxazole, while 6-fluoro-chroman-2-carboxamides were created using nebulic acid chloride with different amines . Similarly, N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized by coupling ferrocenylmethyl amine with benzoic acid and various substituted fluorobenzoic acids . Another study reported the synthesis of a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides and related compounds, which were evaluated for their antimicrobial activity . Additionally, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were synthesized by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole .

Molecular Structure Analysis

The molecular structure of these synthesized compounds has been characterized using various spectroscopic methods. Infrared (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy were commonly used for characterization . The temperature-dependent polymorphism of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide was studied using X-ray analysis, revealing a phase transition and the importance of intermolecular interactions in the crystal state . Crystal structure analysis of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its derivative also emphasized the role of hydrogen bonds in crystal packing .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation reactions , coupling reactions , and the use of specific reagents such as 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . The formation of these compounds often involves the creation of amide bonds and the introduction of various functional groups that contribute to the biological activity of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and have been studied to understand their potential as antimicrobial agents. The synthesized compounds were evaluated for their efficacy as antimicrobials in vitro using disc diffusion and microdilution methods against various pathogenic strains . Some compounds exhibited potent inhibitory activity against all strains tested and were found to be nonstrain dependent . The cytotoxic effects of certain N-(ferrocenylmethyl)benzene-carboxamide derivatives on breast cancer cell lines were also reported . The ligand N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes showed significant antibacterial activities against various microorganisms .

Scientific Research Applications

Chemosensors for Cyanide Anions

Wang et al. (2015) investigated the properties of coumarin benzothiazole derivatives, including the one , as chemosensors for cyanide anions. The study revealed that these compounds, due to their planar structure and photophysical properties, can recognize cyanide anions through Michael addition reaction. Specifically, compound 3 exhibited a noticeable color change from yellow to colorless, and its green fluorescence was completely quenched, observable by the naked eye (Wang et al., 2015).

Diuretic Activity

Yar and Ansari (2009) synthesized a series of benzothiazole derivatives and evaluated them for diuretic activity. Among these, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide showed notable potential as a diuretic agent (Yar & Ansari, 2009).

Antimicrobial Activity

Jagtap et al. (2010) focused on synthesizing novel benzothiazole derivatives with a fluorine atom and evaluating their antimicrobial activity. Their study highlighted the therapeutic potential of such compounds, particularly in combating microbial infections (Jagtap et al., 2010).

Synthesis and Reactivity

Aleksandrov and El’chaninov (2017) explored the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a compound structurally similar to the one . Their research provides insights into the reactivity and potential applications of such compounds in various chemical processes (Aleksandrov & El’chaninov, 2017).

Antimicrobial Agents

Incerti et al. (2017) synthesized and evaluated a series of benzothiazole derivatives as antimicrobial agents. These compounds were tested against various bacterial and fungal species, showing significant antimicrobial activity (Incerti et al., 2017).

Development of Tuberculostatic Agents

Nosova et al. (2020) conducted a study synthesizing 2-hetaryl- and 2-(hetaryl)ylidene substituted benzothiazin-4-ones, which included fluorine-substituted compounds. Some of these synthesized compounds showed promise as tuberculostatic agents, indicating potential use in the treatment of tuberculosis (Nosova et al., 2020).

properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FN2O3S/c1-2-10-23-18-13(21)7-5-9-17(18)27-20(23)22-19(25)16-11-14(24)12-6-3-4-8-15(12)26-16/h1,3-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZFFLQKCGWBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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